molecular formula C13H15N3OS2 B2434004 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396717-27-3

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2434004
CAS No.: 1396717-27-3
M. Wt: 293.4
InChI Key: PVKFAFYBSGWMMJ-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a heterocyclic compound that features a thiadiazole ring and a piperidine ring with a thiophene substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole or thiophene rings .

Scientific Research Applications

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature and lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-9-12(19-15-14-9)13(17)16-6-4-10(5-7-16)11-3-2-8-18-11/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKFAFYBSGWMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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